molecular formula C12H16N2O3 B8800220 tert-Butyl (2-oxo-2-(pyridin-3-yl)ethyl)carbamate CAS No. 473693-42-4

tert-Butyl (2-oxo-2-(pyridin-3-yl)ethyl)carbamate

Cat. No.: B8800220
CAS No.: 473693-42-4
M. Wt: 236.27 g/mol
InChI Key: WSFAFVYGSMIUCY-UHFFFAOYSA-N
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Description

Tert-Butyl (2-oxo-2-(pyridin-3-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

473693-42-4

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

tert-butyl N-(2-oxo-2-pyridin-3-ylethyl)carbamate

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-8-10(15)9-5-4-6-13-7-9/h4-7H,8H2,1-3H3,(H,14,16)

InChI Key

WSFAFVYGSMIUCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isopropylmagnesium bromide (15.5 ml, 2M in THF) was added to a solution of 3-bromopyridine (4.92 g) in THF (30 ml) at 0° C. and stirred for 1 h. A solution of the product from step (a) (2.18 g) in THF (20 ml) was then added and the reaction mixture was stirred at room temperature for 40 h. The mixture was quenched by the addition of saturated ammonium chloride solution (250 ml) and extracted with ethyl acetate. The organic layer was washed with brine and dried (MgSO4). The solvent was evaporated off and the residue purified by chromatography (silica, 20% ethyl acetate/dichloromuethane as eluent) to give the sub-title compound (1.84 g) as a white solid.
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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